molecular formula C21H25NO4 B10953426 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-tert-butylphenoxy)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-tert-butylphenoxy)propanamide

Cat. No.: B10953426
M. Wt: 355.4 g/mol
InChI Key: NKSYDEWHEYNMGJ-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzodioxole moiety, a tert-butyl group, and a phenoxypropanamide linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the condensation of catechol with formaldehyde, followed by the introduction of the tert-butyl group via Friedel-Crafts alkylation. The final step involves the formation of the phenoxypropanamide linkage through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE is unique due to its combination of a benzodioxole moiety, a tert-butyl group, and a phenoxypropanamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-tert-butylphenoxy)propanamide

InChI

InChI=1S/C21H25NO4/c1-14(26-17-8-6-16(7-9-17)21(2,3)4)20(23)22-12-15-5-10-18-19(11-15)25-13-24-18/h5-11,14H,12-13H2,1-4H3,(H,22,23)

InChI Key

NKSYDEWHEYNMGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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